molecular formula C11H14ClNO2 B2628866 3-Chlorophenyl diethylcarbamate CAS No. 159390-33-7

3-Chlorophenyl diethylcarbamate

Cat. No.: B2628866
CAS No.: 159390-33-7
M. Wt: 227.69
InChI Key: YJDXHGKOGQAIGG-UHFFFAOYSA-N
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Scientific Research Applications

3-Chlorophenyl diethylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Future Directions

One study suggests a new application of zinc diethyldithiocarbamate for the synthesis of polyurethanes suitable for biomedical applications . Another study describes a one-pot protocol to synthesize halobenzo[b]furans from O-aryl carbamates and alkynylsulfones .

Mechanism of Action

Target of Action

Similar compounds such as diethylcarbamazine have been shown to target microfilariae, making them more susceptible to phagocytosis .

Mode of Action

It’s worth noting that related compounds like diethylcarbamazine are thought to sensitize microfilariae to phagocytosis . This suggests that 3-Chlorophenyl diethylcarbamate may interact with its targets in a similar manner, leading to changes in the target organisms.

Biochemical Pathways

Related compounds like diethylcarbamazine have been shown to affect the arachidonic acid metabolic pathway . This could potentially lead to downstream effects such as increased susceptibility of the target organisms to immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorophenyl diethylcarbamate typically involves the reaction of 3-chlorophenol with diethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophenyl diethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Chlorophenyl diethylcarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its diethylcarbamate group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields .

Properties

IUPAC Name

(3-chlorophenyl) N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDXHGKOGQAIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-chlorophenol (10 g; 78 mmol) in dry tetrahydrofuran (78 ml) under a nitrogen atmosphere was added sodium hydride (60% in oil) (6.22 g; 156 mmol) in small portions. The reaction was stirred at room temperature for 1 h and diethylcarbamic chloride (19.71 ml; 156 mmol) was slowly added and the reaction was stirred at room temperature for 21 h. The reaction was quenched with water, concentrated under reduced pressure, extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulphate, filtered and concentrated under reduced pressure. Purification by flash-chromatography on silica gel using a gradient of ethyl acetate (0-40%) in heptane furnished 9.86 g (56%) of 3-chlorophenyl diethylcarbamate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
19.71 mL
Type
reactant
Reaction Step Two

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